Benzenepropanal, 2,6-dibromo-
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Overview
Description
Benzenepropanal, 2,6-dibromo- is an organic compound with the molecular formula C9H8Br2O It is a derivative of benzene, where the propanal group is substituted at the 2 and 6 positions with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2,6-dibromo- typically involves the bromination of benzenepropanal. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of Benzenepropanal, 2,6-dibromo- may involve large-scale bromination processes using bromine and suitable catalysts. The reaction conditions are optimized to achieve high yield and purity of the product. The process may also include purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 2,6-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
Benzenepropanal, 2,6-dibromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzenepropanal, 2,6-dibromo- involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanal, 2,4-dibromo-
- Benzenepropanal, 2,6-dichloro-
- Benzenepropanal, 2,6-difluoro-
Uniqueness
Benzenepropanal, 2,6-dibromo- is unique due to the presence of bromine atoms at the 2 and 6 positions, which significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the dibromo derivative exhibits distinct properties that make it suitable for specific applications .
Biological Activity
Benzenepropanal, 2,6-dibromo- is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benzenepropanal, 2,6-dibromo- is characterized by the presence of a benzene ring substituted with two bromine atoms at the 2 and 6 positions and a propanal group. Its molecular formula is C9H8Br2, and it possesses unique physicochemical properties that influence its biological activity.
Biological Activity Overview
The biological activities of Benzenepropanal, 2,6-dibromo- have been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Antioxidant Properties : Studies have shown that Benzenepropanal, 2,6-dibromo- possesses antioxidant capabilities, which may contribute to its protective effects against oxidative stress.
Antimicrobial Activity
Recent studies demonstrate the effectiveness of Benzenepropanal, 2,6-dibromo- against pathogenic bacteria. The following table summarizes the antimicrobial efficacy against selected strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that Benzenepropanal, 2,6-dibromo- has a potent inhibitory effect on certain bacterial pathogens.
Antioxidant Activity
The antioxidant activity of Benzenepropanal, 2,6-dibromo- has been evaluated using various assays. A study reported the following results:
- DPPH Assay : The compound exhibited an IC50 value of 25 µg/mL.
- ABTS Assay : The antioxidant capacity was measured with an IC50 value of 30 µg/mL.
These findings suggest that Benzenepropanal, 2,6-dibromo- can effectively scavenge free radicals, thus providing potential health benefits related to oxidative stress reduction.
The mechanisms underlying the biological activity of Benzenepropanal, 2,6-dibromo- are not fully elucidated but may involve:
- Interaction with Cellular Targets : The compound may bind to specific cellular proteins or enzymes, altering their function.
- Induction of Apoptosis : Some studies suggest that it may promote programmed cell death in cancer cells through intrinsic pathways.
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties could be attributed to its ability to modulate ROS levels within cells.
Case Studies
Several case studies have highlighted the therapeutic potential of Benzenepropanal, 2,6-dibromo-. One notable study involved its use in a murine model for bacterial infection. The results showed:
- Reduction in Bacterial Load : Mice treated with Benzenepropanal exhibited a significant decrease in bacterial load compared to control groups.
- Improved Survival Rates : The survival rate among treated mice was notably higher.
These findings underscore the potential application of Benzenepropanal as an antimicrobial agent in clinical settings.
Properties
IUPAC Name |
3-(2,6-dibromophenyl)propanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDRQCBWVKHZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCC=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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